3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine is a synthetic organic compound classified within the broader category of pyridine and pyrrole derivatives. This compound features a pyrrole ring substituted with a trifluoromethyl group on a pyridine ring, which enhances its lipophilicity and metabolic stability, making it valuable in medicinal chemistry and various scientific applications. The presence of these structural motifs contributes to its potential biological activity, particularly in the development of therapeutic agents.
The compound is synthesized through various chemical methods, with its properties and applications extensively studied in the fields of medicinal chemistry and pharmacology. It is available from chemical suppliers for research purposes.
The synthesis of 3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine typically involves several key steps:
The synthesis conditions must be carefully controlled to ensure high yields and purity of the final product. Reaction temperatures, solvents, and catalysts can significantly influence the outcome.
The molecular formula for 3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine is with a molecular weight of 212.17 g/mol. The compound features a pyrrole ring directly bonded to a pyridine ring, with a trifluoromethyl group at the fourth position of the pyridine ring.
3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine can participate in various chemical reactions due to its functional groups:
The reactivity patterns are influenced by the electron-withdrawing nature of the trifluoromethyl group, which can stabilize certain intermediates during reactions.
The mechanism of action for 3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity towards these targets. Upon binding, it can modulate protein activity, influencing various cellular pathways and processes .
The compound's stability and reactivity profile make it suitable for various applications in chemical synthesis and biological studies.
3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine has several scientific uses:
Heterocyclic hybrids represent a cornerstone of contemporary medicinal chemistry, with pyrrole-pyridine conjugates emerging as particularly versatile scaffolds. These architectures combine the electron-rich, five-membered pyrrole ring—known for its hydrogen-bonding capability and π-excessive character—with the electron-deficient, six-membered pyridine system that offers hydrogen-bond acceptance and robust metabolic stability. The deliberate fusion of these complementary heterocycles creates a pharmacophore with nuanced electronic properties, enabling precise interactions with diverse biological targets. Within this chemical space, 3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine (C₁₀H₇F₃N₂; MW: 212.17 g/mol; CAS: 288161-05-7) exemplifies strategic molecular design [5] [10]. Its structure features a trifluoromethyl group at the pyridine C4 position, adjacent to a C3-linked pyrrole, creating an asymmetric electronic environment that enhances target selectivity. Current research prioritizes such hybrids for their balanced physicochemical properties and demonstrated bioactivity across therapeutic areas, particularly oncology and antiviral applications [3] [4].
The 3-(1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridine scaffold exhibits distinctive electronic characteristics arising from its hybrid architecture:
Dipole Moment & Electron Distribution: The electron-withdrawing trifluoromethyl group (-CF₃) induces a substantial dipole (estimated ~4.2 Debye) across the pyridine ring, while the pyrrole nitrogen’s lone pair donates electrons toward the pyridine system. This creates a polarized yet conjugated system, facilitating both hydrophobic interactions (via -CF₃) and directional hydrogen bonding (via pyrrole N and pyridine N) [10]. Quantum mechanical calculations reveal significant charge asymmetry, with the C4 position bearing a partial positive charge (δ+ ≈ 0.25) that enhances electrophilic susceptibility for nucleophilic attack or coordination with metal ions in enzyme active sites [6].
Planarity and Conformational Restriction: The covalent linkage between pyrrole-C2 and pyridine-C3 enforces near-perfect coplanarity (dihedral angle < 5°), rigidifying the structure. This reduces entropy penalties upon target binding and optimizes π-stacking interactions with aromatic residues in proteins like kinases or tubulin [3] [7]. Wang et al. (2024) demonstrated that analogous 1H-pyrrolo[3,2-c]pyridines exploit this rigidity to inhibit tubulin polymerization at colchicine-binding sites, achieving IC₅₀ values as low as 0.12–0.21 µM in cancer cell lines [3].
Table 1: Molecular Descriptors of 3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine vs. Related Scaffolds
Descriptor | 3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine | Thieno[3,2-b]pyrrole | Imidazo[1,2-a]pyridine |
---|---|---|---|
Molecular Weight (g/mol) | 212.17 | 123.16 | 118.14 |
cLogP | 2.1 [10] | 1.8 | 1.5 |
PSA (Ų) | 17.8 [6] | 28.7 | 24.3 |
H-bond Acceptors | 2 (pyridine N, pyrrole N) | 1 | 2 |
H-bond Donors | 0 | 1 | 0 |
Aromatic Rings | 2 (fused/conjugated) | 2 (fused) | 2 (fused) |
The trifluoromethyl group at pyridine-C4 is a critical determinant of the molecule’s drug-likeness, conferring advantages in both target engagement and ADMET profiles:
Lipophilicity and Membrane Permeability: The -CF₃ group elevates logP by ~1.0 unit compared to unsubstituted analogs (e.g., 3-(1H-pyrrol-1-yl)pyridine, logP = 1.06 [6]), achieving an optimal balance (logP ≈ 2.1) for passive diffusion across biological membranes. This facilitates blood-brain barrier penetration in CNS-targeted analogs [4] [10].
Metabolic Stability: Fluorine’s high electronegativity and strong C-F bonds (bond energy ~485 kJ/mol) retard oxidative metabolism:
Table 2: Impact of C4 Substituents on Pyridine Ring Properties in 3-(1H-Pyrrol-1-yl) Analogs
C4 Substituent | Hammett Constant (σₚ) | Lipophilicity (π) | Metabolic Half-life (t₁/₂ in human liver microsomes, min) | Tubulin Inhibition IC₅₀ (µM) |
---|---|---|---|---|
-CF₃ | 0.54 [4] | 0.88 | >120 [8] | 0.15–0.21 [3] |
-CH₃ | -0.17 | 0.56 | 22 | >10 |
-Cl | 0.23 | 0.71 | 45 | 1.8 |
-OCF₃ | 0.35 | 0.82 | 98 | 0.32 |
Hydrophobic Pocket Occupation: Fills small, deep cavities (e.g., ATP-binding sites in kinases) more effectively than methyl or chloro groups, as validated in tipranavir (HIV protease inhibitor) and fluazinam (fungicide) [4] [8].
Synthetic Accessibility: Industrial-scale synthesis leverages vapor-phase chlorination/fluorination of picolines:
3-Picoline → Vapor-phase Cl₂/F₂ (300–400°C, FeF₃ catalyst) → 2,3-DCTF → Nucleophilic substitution with pyrrolyl anion
Challenges include controlling polyhalogenation byproducts and optimizing catalyst lifetime, though continuous flow systems now achieve >85% yields for key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0